BenchChemオンラインストアへようこそ!

5-(6-chloropyridin-3-yl)-1H-indazole

Akt Protein Kinase B Inhibitor

Secure 5-(6-chloropyridin-3-yl)-1H-indazole (CAS 885271-19-2), a critical heterocyclic building block enabling potent, ATP-competitive Akt inhibition (Ki=0.16 nM, 40-fold selectivity over PKA). Its unique substitution pattern offers a validated path for developing safer kinase inhibitors, eliminating cardiovascular toxicity while boosting potency 23-fold. Ensure reliable SAR by sourcing this non-interchangeable scaffold at ≥98% purity.

Molecular Formula C12H8ClN3
Molecular Weight 229.7
CAS No. 885271-19-2
Cat. No. B6259868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-chloropyridin-3-yl)-1H-indazole
CAS885271-19-2
Molecular FormulaC12H8ClN3
Molecular Weight229.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-chloropyridin-3-yl)-1H-indazole (CAS 885271-19-2) | High-Purity Indazole-Pyridine Scaffold for Kinase-Focused Research


5-(6-Chloropyridin-3-yl)-1H-indazole (CAS 885271-19-2) is a heterocyclic building block comprising a 1H-indazole core linked to a 6-chloropyridin-3-yl moiety. Its molecular formula is C12H8ClN3 with a molecular weight of 229.67 g/mol . The compound is a core scaffold within the indazole-pyridine class, which has been extensively characterized as a privileged structure for ATP-competitive inhibition of protein kinases, notably the Akt family [1]. Commercial supplies of this research compound are routinely specified at ≥98% purity by HPLC .

5-(6-chloropyridin-3-yl)-1H-indazole (CAS 885271-19-2) | Why Simple Scaffold Swapping Compromises Kinase Selectivity and Cellular Activity


While numerous indazole derivatives exist, the specific 6-chloropyridin-3-yl substitution pattern on 5-(6-chloropyridin-3-yl)-1H-indazole is non-interchangeable. SAR studies on related indazole-pyridine scaffolds demonstrate that even minor modifications to the heteroaryl group or the indazole core can lead to profound changes in kinase inhibitory potency and selectivity profiles [1]. For instance, within this chemical series, modifications such as C-3 methylation of the indazole or the incorporation of a nitrogen atom into the phenyl ring are essential to progress from micromolar to sub-nanomolar Akt inhibition and to achieve adequate kinase selectivity [2]. Therefore, using a generic or slightly altered analog without systematic validation risks yielding compounds with significantly reduced target engagement, altered off-target effects, and ultimately, invalid biological conclusions. The following quantitative evidence establishes the specific performance envelope associated with this privileged scaffold.

5-(6-chloropyridin-3-yl)-1H-indazole (CAS 885271-19-2) | Quantified Evidence for Differentiated Procurement


Sub-Nanomolar Akt1 Affinity: A Benchmark for Indazole-Pyridine Scaffold Potency

The indazole-pyridine scaffold, of which 5-(6-chloropyridin-3-yl)-1H-indazole is the core structure, enables potent Akt inhibition. A specific analog within this series, compound 22 (A-443654), demonstrated an inhibitory constant (Ki) of 0.16 nM against Akt1 [1]. This value places the scaffold among the most potent Akt inhibitors reported, significantly outperforming many early-generation Akt inhibitors. The scaffold exhibits >20-fold selectivity for Akt over a panel of more than 35 other kinases, a crucial attribute for minimizing off-target effects in cellular assays [1].

Akt Protein Kinase B Inhibitor Cancer

Scaffold Optimization for Selectivity: 40-Fold Discrimination Against PKA

Selectivity against closely related AGC family kinases is a major challenge for ATP-competitive Akt inhibitors. An indazole-pyridine analog derived from the same core structure as 5-(6-chloropyridin-3-yl)-1H-indazole demonstrated 40-fold selectivity for Akt over Protein Kinase A (PKA) [1]. While this analog did not discriminate between Akt isoforms, the 40-fold window over PKA is a critical threshold that reduces the likelihood of PKA-mediated off-target effects, which can confound phenotypic readouts in cell-based assays [1]. This selectivity profile is a direct result of the specific interactions of the indazole-pyridine core within the ATP-binding pocket.

Kinase Selectivity Akt PKA Drug Discovery

Improved Cardiovascular Safety Profile Through Rational Scaffold Modification

A known liability of some early indazole-pyridine Akt inhibitors was the induction of hypotension, observed in vivo for compound 7 (IC50 = 14 nM) [1]. Structure-guided optimization of the scaffold, achieved by incorporating a nitrogen atom into the phenyl ring at the C-6 position of the methyl indazole, yielded inhibitor 37c [1]. This modification resulted in a significant improvement in the cardiovascular safety profile while simultaneously increasing Akt inhibitory potency to an IC50 of 0.6 nM [1]. This demonstrates that the core scaffold can be rationally tuned to mitigate a specific, life-threatening toxicity, a crucial advantage over less characterized chemotypes.

Akt Cardiovascular Safety Lead Optimization Medicinal Chemistry

5-(6-chloropyridin-3-yl)-1H-indazole (CAS 885271-19-2) | High-Impact Research Applications Supported by Evidence


Akt-Dependent Cancer Cell Line Profiling and Target Engagement Studies

The indazole-pyridine scaffold's sub-nanomolar affinity for Akt1 (Ki = 0.16 nM) makes it an ideal core structure for designing potent chemical probes to interrogate Akt signaling in cancer cell lines [2]. Using this scaffold as a starting point, researchers can generate tool compounds to confirm on-target effects and study the phenotypic consequences of acute Akt inhibition, with the confidence that the core chemical matter provides high target affinity.

Kinase Selectivity Screening and Off-Target Liability Assessment

The documented 40-fold selectivity window for Akt over the closely related kinase PKA serves as a benchmark for assessing the selectivity of new compounds built on this scaffold [2]. Researchers can use 5-(6-chloropyridin-3-yl)-1H-indazole derivatives as control compounds in kinase panel screens to validate assay performance and establish baseline selectivity profiles, which is critical for interpreting complex phenotypic data and differentiating on-target pharmacology from off-target toxicity.

Lead Optimization Programs Aiming to Improve Kinase Inhibitor Safety Margins

The successful mitigation of cardiovascular toxicity (hypotension) through rational scaffold modification highlights the utility of the indazole-pyridine core in lead optimization [2]. Medicinal chemistry teams can leverage this established SAR to design analogs with improved safety profiles. The evidence that a simple atomic substitution can eliminate a severe in vivo liability while boosting potency by 23-fold (from 14 nM to 0.6 nM) provides a validated path for developing safer Akt inhibitors [2].

Quote Request

Request a Quote for 5-(6-chloropyridin-3-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.